![molecular formula C8H16N4S B076364 5-[2-(Diethylamino)ethyl]-1,3,4-thiadiazol-2-amine CAS No. 14068-40-7](/img/structure/B76364.png)

5-[2-(Diethylamino)ethyl]-1,3,4-thiadiazol-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

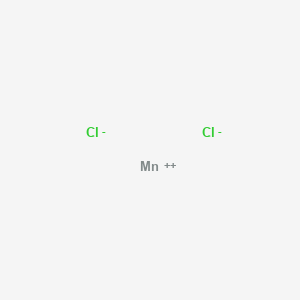

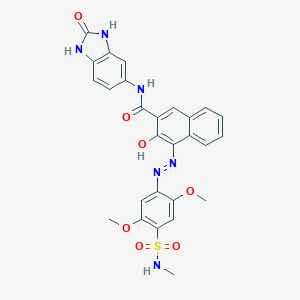

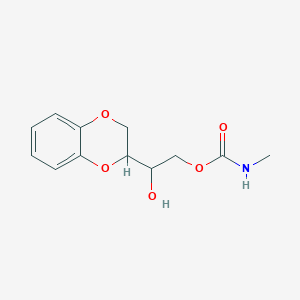

The compound “5-[2-(Diethylamino)ethyl]-1,3,4-thiadiazol-2-amine” is a derivative of thiadiazole, which is a heterocyclic compound containing a five-membered ring with two nitrogen atoms, one sulfur atom, and two carbon atoms . The compound also contains a diethylaminoethyl group, which is a common functional group in organic chemistry.

Molecular Structure Analysis

The molecular structure of this compound would be expected to show the characteristic features of the thiadiazole ring, along with the diethylaminoethyl group. The presence of nitrogen and sulfur in the ring would likely result in a polar molecule with potential for hydrogen bonding .Chemical Reactions Analysis

As a derivative of thiadiazole, this compound might be expected to undergo reactions typical of other thiadiazole compounds, such as substitution reactions at the ring or reactions involving the diethylaminoethyl group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar thiadiazole ring and the diethylaminoethyl group might suggest solubility in polar solvents, and the compound might be expected to have a relatively high boiling point due to the potential for hydrogen bonding .Aplicaciones Científicas De Investigación

Antibacterial Activity

The compound has been used in the synthesis of copolymers that have shown good antibacterial activity . The copolymers were synthesized at high conversions by photoinitiation and demonstrated good antibacterial activity against tested bacteria .

Thermal Stability

The compound contributes to the thermal stability of the synthesized copolymers . The thermal properties of the copolymers were investigated by TGA/DTA analyses, which proved the thermal stability of the obtained copolymers .

pH-Sensitive Polymer

Poly(2-(diethylamino)ethyl methacrylate) (PDEAEMA), a polymer that contains the compound, is a pH-sensitive polymer . It has shown to undergo chemical and conformational changes by applying external temperature or pH stimuli .

Temperature Responsiveness

In addition to being pH-sensitive, PDEAEMA has also shown temperature responsiveness . This dual sensitivity makes it a special smart polymer .

Biomedical Applications

The compound has been used in the development of a new pH-responsive system based on a polyelectrolyte polymer grafted into mesoporous silica nanoparticles (MSNs) for biomedical applications . The system was developed for potential use in the fabrication and production of medical devices .

Antimicrobial Polymers

Polymers containing the compound have been used in the production of antimicrobial polymers . These polymers have gained considerable scientific and industrial attention due to their distinctive properties in the fabrication and production of medical devices, textiles, packaging, and purification systems .

Direcciones Futuras

The potential applications and future directions for this compound would likely depend on its biological activity. Thiadiazole derivatives have been studied for a variety of uses, including as antimicrobial, anti-inflammatory, and anticancer agents . The diethylaminoethyl group is also found in a number of biologically active compounds .

Mecanismo De Acción

Target of Action

Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various cellular targets.

Pharmacokinetics

Its metabolism and excretion would likely involve enzymatic transformations and renal clearance, respectively .

Propiedades

IUPAC Name |

5-[2-(diethylamino)ethyl]-1,3,4-thiadiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N4S/c1-3-12(4-2)6-5-7-10-11-8(9)13-7/h3-6H2,1-2H3,(H2,9,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHUJNSGTROUQNM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCC1=NN=C(S1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90390366 |

Source

|

| Record name | 5-[2-(diethylamino)ethyl]-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90390366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[2-(Diethylamino)ethyl]-1,3,4-thiadiazol-2-amine | |

CAS RN |

14068-40-7 |

Source

|

| Record name | 5-[2-(diethylamino)ethyl]-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90390366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3-Cyclopentadiene-1,3-dicarboxylic acid, 5-[1-(dimethylamino)ethylidene]-2-methyl-, dimethyl ester](/img/structure/B76293.png)

![Odoratin[Cedrela]](/img/structure/B76305.png)